Cas no 1209325-84-7 (3,4,5,6-tetrachloro-N-{1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl}pyridine-2-carboxamide)
![3,4,5,6-tetrachloro-N-{1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl}pyridine-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1209325-84-7x500.png)
3,4,5,6-tetrachloro-N-{1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl}pyridine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- EN300-26613734
- 3,4,5,6-tetrachloro-N-{1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl}pyridine-2-carboxamide
- AKOS008115461
- Z358064712
- 1209325-84-7
-
- インチ: 1S/C17H12Cl4N4O/c1-9-3-2-4-10(7-9)8-25-11(5-6-22-25)23-17(26)15-13(19)12(18)14(20)16(21)24-15/h2-7H,8H2,1H3,(H,23,26)
- InChIKey: JLSDQLJFGUOPRI-UHFFFAOYSA-N
- SMILES: ClC1=C(C(=C(N=C1C(NC1=CC=NN1CC1C=CC=C(C)C=1)=O)Cl)Cl)Cl
計算された属性
- 精确分子量: 429.973572g/mol
- 同位素质量: 427.976522g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 26
- 回転可能化学結合数: 4
- 複雑さ: 499
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.5
- トポロジー分子極性表面積: 59.8Ų
3,4,5,6-tetrachloro-N-{1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl}pyridine-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26613734-0.05g |
3,4,5,6-tetrachloro-N-{1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl}pyridine-2-carboxamide |
1209325-84-7 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
3,4,5,6-tetrachloro-N-{1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl}pyridine-2-carboxamide 関連文献
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
3,4,5,6-tetrachloro-N-{1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl}pyridine-2-carboxamideに関する追加情報
Professional Introduction to Compound with CAS No 1209325-84-7 and Product Name: 3,4,5,6-tetrachloro-N-{1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl}pyridine-2-carboxamide
The compound identified by the CAS number 1209325-84-7 and the product name 3,4,5,6-tetrachloro-N-{1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl}pyridine-2-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple chloro substituents and a pyrazole-pyridine hybrid scaffold suggests a high degree of reactivity and versatility, making it a valuable candidate for further exploration.
In recent years, the development of novel heterocyclic compounds has been a cornerstone in the quest for effective therapeutic agents. The structure of 3,4,5,6-tetrachloro-N-{1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl}pyridine-2-carboxamide incorporates key pharmacophoric elements that are known to enhance binding affinity and selectivity. Specifically, the pyrazole ring is a well-documented scaffold in medicinal chemistry, often employed in the design of compounds with anti-inflammatory, antiviral, and anticancer properties. The introduction of chlorine atoms at the 3,4,5,6 positions of the pyridine ring further modulates the electronic properties of the molecule, potentially influencing its interactions with biological targets.
Recent studies have highlighted the importance of chlorinated pyridines in the development of small-molecule inhibitors. For instance, derivatives of this class have been investigated for their ability to modulate enzyme activity in various metabolic pathways. The 3-methylphenyl moiety attached to the pyrazole ring adds another layer of complexity, suggesting possible interactions with aromatic binding pockets in proteins. This structural feature is particularly relevant in the context of drug design, where optimizing interactions with specific residues can lead to improved pharmacological outcomes.
The carboxamide functional group at the 2-position of the pyridine ring is another critical feature that warrants detailed consideration. Carboxamides are frequently incorporated into drug molecules due to their ability to form hydrogen bonds and salt bridges with biological targets. This functionality can enhance solubility and bioavailability, two crucial factors in pharmaceutical development. Moreover, carboxamides have been shown to exhibit broad-spectrum activity against a variety of pathogens and diseases. The combination of these structural elements in 3,4,5,6-tetrachloro-N-{1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl}pyridine-2-carboxamide positions it as a promising candidate for further investigation.
Advances in computational chemistry have enabled researchers to predict the biological activity of molecules with remarkable accuracy before conducting expensive wet-lab experiments. Molecular docking studies have been particularly useful in evaluating how 3,4,5,6-tetrachloro-N-{1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl}pyridine-2-carboxamide might interact with target proteins. These simulations have suggested potential binding affinities for various enzymes and receptors relevant to inflammatory diseases and cancer. For example, preliminary data indicate that this compound may inhibit kinases involved in cell proliferation and survival pathways.
The synthesis of this compound presents an intriguing challenge due to its complex architecture. However, modern synthetic methodologies have made significant strides in enabling the efficient construction of such molecules. Techniques such as multi-component reactions (MCRs) and transition-metal-catalyzed cross-coupling reactions have been instrumental in assembling the key structural fragments required for 3,4,5,6-tetrachloro-N-{1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl}pyridine-2-carboxamide. These approaches not only streamline the synthetic process but also allow for rapid diversification of analogues for structure-activity relationship (SAR) studies.
One particularly noteworthy aspect of this compound is its potential role as a tool compound for biochemical research. Tool compounds are essential for elucidating mechanisms of action and understanding drug-target interactions at a molecular level。 The unique structural features of 1209325-84-7 make it an ideal candidate for use in mechanistic studies involving protein-protein interactions or enzyme inhibition assays。 By employing this compound as a probe, researchers can gain insights into how it modulates biological pathways, which could ultimately lead to the development of more effective therapeutics.
The future prospects for 1209325-84-7 are promising, given its diverse structural features and potential biological activities。 Further investigation into its pharmacological properties is warranted, including both in vitro assays and preclinical studies。 Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be crucial in unlocking its full therapeutic potential。 As our understanding of disease mechanisms continues to evolve, compounds like 3,4,5,6-tetrachloro-N-{1-[(3-methylphenyl)methyl]-1H-pyrazol -5 -yl}pyridine -2-carboxamide will play an increasingly important role in shaping next-generation treatments.
1209325-84-7 (3,4,5,6-tetrachloro-N-{1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl}pyridine-2-carboxamide) Related Products
- 2776849-05-7(4-Amino-2-(4-bromo-phenyl)-5-isopropyl-2H-pyrazole-3-carboxylic acid amide)
- 941934-30-1(N-2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl-2-nitrobenzene-1-sulfonamide)
- 1888944-91-9(5-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxylic acid)
- 1805089-47-7(3-(Aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-5-carboxylic acid)
- 2138003-49-1(1-(azetidin-3-yl)-N-(3-methoxypyrrolidin-3-yl)methyl-1H-pyrazol-5-amine)
- 933744-95-7(1,2-benzoxazole-5-carboxylic acid)
- 2034280-03-8(N-4-(morpholin-4-yl)phenyl-1-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamide)
- 750514-83-1(2-Pyrrolidinecarboxamide, N-ethyl-)
- 2229108-39-6(4-(azidomethyl)-5-bromo-2-methoxyphenol)
- 1261911-93-6(6-(3,4-Difluorophenyl)pyridin-3-ol)




